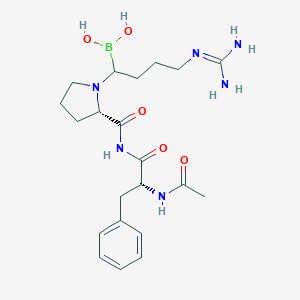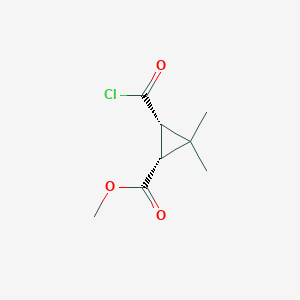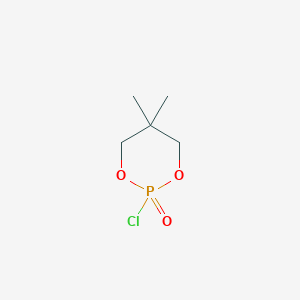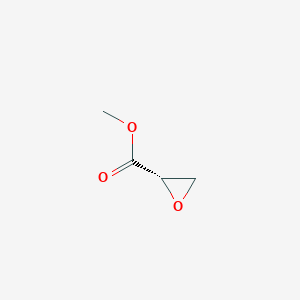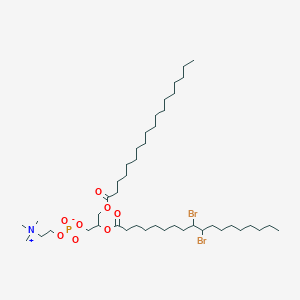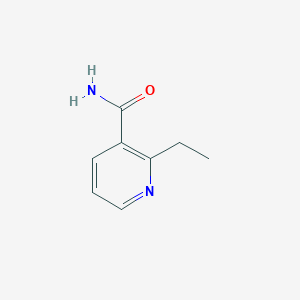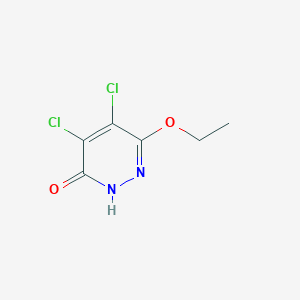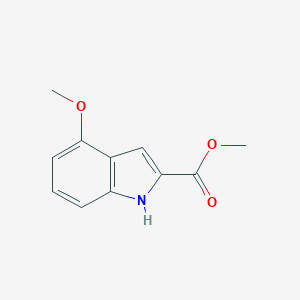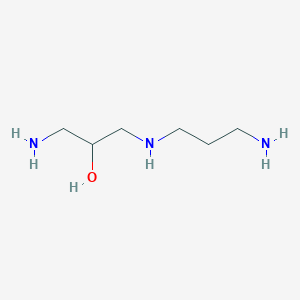
1-Amino-3-(3-aminopropylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-aminopropylamino)propan-2-ol, also known as APAP, is a chemical compound that belongs to the class of amino alcohols. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism Of Action
The mechanism of action of 1-Amino-3-(3-aminopropylamino)propan-2-ol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products. 1-Amino-3-(3-aminopropylamino)propan-2-ol has also been shown to interact with various enzymes and receptors in the body, which may contribute to its biological activity.
Biochemical And Physiological Effects
1-Amino-3-(3-aminopropylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antiviral, and antibacterial activity. 1-Amino-3-(3-aminopropylamino)propan-2-ol has also been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Amino-3-(3-aminopropylamino)propan-2-ol in lab experiments is its ability to act as a chiral auxiliary, which can be used to control the stereochemistry of the reaction products. Another advantage is its wide range of biological activity, which makes it a useful tool in various research applications. However, one limitation of using 1-Amino-3-(3-aminopropylamino)propan-2-ol is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Amino-3-(3-aminopropylamino)propan-2-ol. One area of research is the development of new synthetic methods for 1-Amino-3-(3-aminopropylamino)propan-2-ol and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Amino-3-(3-aminopropylamino)propan-2-ol and its interaction with various enzymes and receptors in the body. Additionally, the potential use of 1-Amino-3-(3-aminopropylamino)propan-2-ol as a therapeutic agent for various diseases such as cancer and viral infections should be explored further.
Conclusion:
In conclusion, 1-Amino-3-(3-aminopropylamino)propan-2-ol is a promising compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Amino-3-(3-aminopropylamino)propan-2-ol have been discussed in this paper. Further research on 1-Amino-3-(3-aminopropylamino)propan-2-ol is necessary to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its derivatives.
Synthesis Methods
The synthesis of 1-Amino-3-(3-aminopropylamino)propan-2-ol involves the reaction of 1,3-diaminopropane with glycidol in the presence of a base. The resulting product is a white crystalline solid that is soluble in water and ethanol. The purity of the synthesized 1-Amino-3-(3-aminopropylamino)propan-2-ol can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
1-Amino-3-(3-aminopropylamino)propan-2-ol has been widely used in scientific research due to its ability to act as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and antibiotics.
properties
CAS RN |
125144-89-0 |
|---|---|
Product Name |
1-Amino-3-(3-aminopropylamino)propan-2-ol |
Molecular Formula |
C6H17N3O |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-amino-3-(3-aminopropylamino)propan-2-ol |
InChI |
InChI=1S/C6H17N3O/c7-2-1-3-9-5-6(10)4-8/h6,9-10H,1-5,7-8H2 |
InChI Key |
SWGLWURIPJFSJR-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC(CN)O |
Canonical SMILES |
C(CN)CNCC(CN)O |
synonyms |
hydroxynorspermidine OH-Nspd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



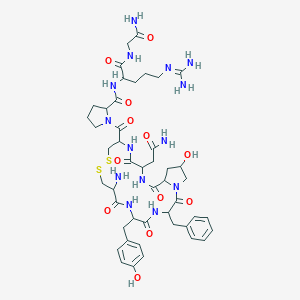
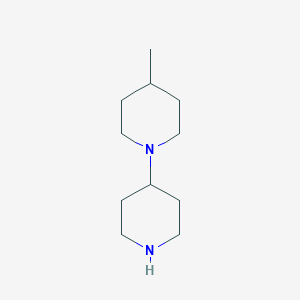
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
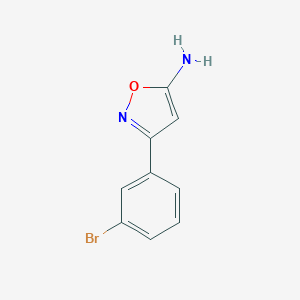
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
